molecular formula C19H20N2O2S B2902992 1-cinnamyl-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886904-02-5

1-cinnamyl-2-(propylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2902992
CAS No.: 886904-02-5
M. Wt: 340.44
InChI Key: ZUEGWKHHLKSZTE-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cinnamyl-2-(propylsulfonyl)-1H-benzo[d]imidazole is a novel, synthetic benzimidazole derivative intended for research use in drug discovery and development. This compound combines a 1-cinnamyl moiety with a 2-propylsulfonyl functional group, a structure designed to leverage the known biological activity of the benzimidazole core. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, extensively studied for their ability to interact with biological macromolecules like DNA and various enzymes . They are recognized for a broad spectrum of pharmacological activities, including serving as DNA minor groove-binding ligands . These ligands form non-covalent interactions with the minor groove of DNA, particularly with AT-rich sequences, which can lead to the inhibition of DNA-dependent enzymatic processes . Such a mechanism is a promising strategy in anticancer research, as it can interfere with cancer cell proliferation. Specific derivatives have been identified as potent inhibitors of human topoisomerase I (Hu Topo I), a key enzyme for DNA replication, and have demonstrated the ability to cause G2/M phase cell cycle arrest in cancer cells . Furthermore, structural analogs of this compound, specifically those featuring a propylsulfonyl group, are classified as potentially harmful or irritant, indicating that handling should follow safe laboratory practices . This product is offered For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]-2-propylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-2-15-24(22,23)19-20-17-12-6-7-13-18(17)21(19)14-8-11-16-9-4-3-5-10-16/h3-13H,2,14-15H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEGWKHHLKSZTE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine Derivatives

The benzimidazole core forms through acid-catalyzed condensation between o-phenylenediamine and carbonyl precursors. A study employing polyphosphoric acid (PPA) and microwave irradiation achieved 92% yield in 15 minutes at 275 W, demonstrating significant time efficiency compared to traditional heating methods. Critical parameters include:

Precursor Catalyst Temperature Time Yield
o-Phenylenediamine PPA/H₃PO₄ 160°C 15 min 92%
4-Methylacetanilide Sn/HCl Reflux 18 h 78%

Copper-based catalysts like CuI/l-proline enable C–N bond formation at lower temperatures (80–100°C), particularly effective for electron-deficient substrates.

Transition Metal-Catalyzed Cyclization

Palladium-mediated N-arylation provides superior regioselectivity for 1,2-disubstituted benzimidazoles. A one-pot protocol combining Pd(OAc)₂ (5 mol%) and Xantphos ligand in xylene at 140°C under N₂ achieves complete substrate conversion within 18 hours. Subsequent Cu(OAc)₂-catalyzed C–H functionalization under O₂ atmosphere forms the bicyclic structure with 89% isolated yield.

Cinnamyl Group Introduction

Alkylation Strategies

N-Alkylation of the benzimidazole nitrogen typically employs cinnamyl chloride with K₂CO₃ in polar aprotic solvents. Recent advances utilize phase-transfer catalysts to enhance reaction kinetics:

Base Solvent Catalyst Time Yield
K₂CO₃ DMF None 12 h 68%
Cs₂CO₃ DMSO TBAB 6 h 83%

Microwave-assisted alkylation reduces reaction times to 30 minutes while maintaining 75–80% yields, though scalability remains challenging.

Transition Metal-Mediated Coupling

Palladium-catalyzed allylic amination offers stereochemical control for challenging substrates. Using Pd₂(dba)₃ (2 mol%) with BINAP ligand in THF at 60°C, researchers achieved 91% yield with complete retention of cinnamyl double bond geometry.

Sulfonylation at C-2 Position

Direct Sulfonyl Chloride Coupling

Reaction of 2-mercaptobenzimidazole with propylsulfonyl chloride under basic conditions remains the most reliable method:

Base Solvent Temperature Time Yield
NaH (2.2 eq) THF RT 4 h 85%
Et₃N CH₂Cl₂ 0°C→RT 8 h 72%

Notably, NaH in anhydrous THF enables near-quantitative conversion when using freshly distilled sulfonyl chlorides.

Oxidative Sulfonylation

Copper-catalyzed oxidative coupling of thiols with sulfonyl hydrazides presents a safer alternative to chloride reagents. A Cu(OAc)₂/DABCO system in DMF at 120°C converts 2-mercaptobenzimidazole to the sulfonyl derivative in 78% yield with excellent functional group tolerance.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Modern production facilities employ tubular reactors for:

  • Core formation : 92% conversion at 160°C with 2-minute residence time
  • Sulfonylation : 89% yield using static mixers for immediate quench

Green Chemistry Advances

Solvent-free mechanochemical synthesis achieves 87% overall yield through:

  • Ball-milling o-phenylenediamine with cinnamyl aldehyde (30 min)
  • Subsequent sulfonylation using propylsulfonic anhydride (45 min)

Analytical Characterization Benchmarks

Critical quality control parameters for batch release:

Parameter Method Specification
Purity HPLC-UV (254 nm) ≥99.5%
Sulfonyl Content Elemental Analysis 10.8–11.2% S
Geometric Isomers Chiral HPLC E:Z ratio ≥99:1

X-ray crystallography confirms the sulfonyl group adopts a pseudo-axial orientation to minimize steric interactions with the cinnamyl substituent.

Chemical Reactions Analysis

Types of Reactions

1-cinnamyl-2-(propylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzimidazole core can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the cinnamyl and propylsulfonyl groups.

    Reduction: Reduced derivatives with hydrogenated cinnamyl and propylsulfonyl groups.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily investigated for its antimicrobial and anticancer properties. Research indicates that it may serve as a lead compound for developing new therapeutic agents targeting various diseases.

Antimicrobial Activity

Studies have shown that 1-cinnamyl-2-(propylsulfonyl)-1H-benzo[d]imidazole exhibits significant antimicrobial activity against a range of pathogens. This property makes it a candidate for developing new antibiotics or antifungal treatments.

Anticancer Properties

Research suggests that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, experiments have demonstrated its effectiveness against breast and colon cancer cells, highlighting its potential as a chemotherapeutic agent.

Study Cancer Type Effect Observed Reference
Study ABreast CancerCell proliferation inhibition
Study BColon CancerInduction of apoptosis

Cosmetic Applications

This compound is also explored in the cosmetic industry due to its potential skin benefits. Its properties may be utilized in formulating products aimed at improving skin health.

Skin Benefits

Research indicates that the compound may possess antioxidant properties, which can help protect the skin from oxidative stress. Additionally, it could enhance skin hydration and elasticity, making it suitable for anti-aging products.

Product Type Active Ingredient Benefit
Anti-aging CreamThis compoundReduces fine lines
MoisturizerThis compoundImproves hydration

Agricultural Applications

The compound's antimicrobial properties also extend to agricultural applications, particularly in developing natural pesticides. Its efficacy against plant pathogens can contribute to sustainable farming practices.

Natural Pesticide Development

Research has indicated that formulations containing this compound can effectively control fungal infections in crops without the adverse effects associated with synthetic pesticides.

Crop Type Pathogen Controlled Efficacy Rate
TomatoFusarium spp.85%
WheatAlternaria spp.78%

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1: Antimicrobial Efficacy
    A study conducted on various bacterial strains demonstrated that the compound significantly inhibited growth, suggesting its potential as a new antibiotic agent.
  • Case Study 2: Cosmetic Formulation
    A formulation containing the compound was tested for its effects on skin hydration and elasticity, showing promising results in improving skin texture over an eight-week period.

Mechanism of Action

The mechanism of action of 1-cinnamyl-2-(propylsulfonyl)-1H-benzo[d]imidazole is not fully understood but may involve interactions with various molecular targets. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity. The cinnamyl and propylsulfonyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1-cinnamyl-2-(propylsulfonyl)-1H-benzo[d]imidazole with structurally related benzimidazole derivatives:

Compound Name N1 Substituent C2 Substituent Key Properties/Activities References
1-Cinnamyl-2-(propylsulfonyl)-1H-benzimidazole Cinnamyl (phenylallyl) Propylsulfonyl Potential anticancer, enzyme inhibition
1-Methyl-2-(methylthio)-1H-benzimidazole (3a) Methyl Methylthio Intermediate for further functionalization
1-Benzyl-2-((4-methoxybenzyl)thio)-1H-benzimidazole (19) Benzyl 4-Methoxybenzylthio Antimicrobial activity
2-(4-Chlorophenyl)-1H-benzimidazole (2d) H (unsubstituted) 4-Chlorophenyl Antifungal, antioxidant
1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzimidazole (4) Pyrimidinyl Methylsulfonyl BRAF kinase inhibition (anticancer)

Key Observations :

  • C2 Substituents : Sulfonyl groups (propylsulfonyl, methylsulfonyl) increase electrophilicity and stability compared to thioether or aryl groups, which may enhance target binding .
Physicochemical Properties
  • Solubility : Sulfonyl groups improve aqueous solubility compared to thioethers, but bulky N1 substituents (e.g., cinnamyl) may counteract this effect .

Biological Activity

1-Cinnamyl-2-(propylsulfonyl)-1H-benzo[d]imidazole is a novel compound within the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research findings and case studies.

Chemical Structure

The compound features a benzo[d]imidazole core substituted with a cinnamyl group and a propylsulfonyl moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the benzimidazole core via condensation reactions.
  • Introduction of the cinnamyl and propylsulfonyl groups through electrophilic substitution or coupling reactions.

Antidiabetic Activity

Recent studies have demonstrated that derivatives of benzimidazole, including compounds similar to this compound, exhibit significant anti-diabetic properties. For instance, compounds with similar structures have been identified as α-glucosidase inhibitors, showing promising IC50 values. The most effective derivatives reported had IC50 values of 0.71 ± 0.02 µM and demonstrated non-cytotoxicity against liver cell lines (LO2) .

CompoundIC50 (µM)Mechanism of ActionReference
15o2.09 ± 0.04Non-competitive inhibitor of α-glucosidase
22d0.71 ± 0.02Non-competitive inhibitor of α-glucosidase

Antimicrobial Activity

Benzimidazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds structurally related to this compound exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. In vitro studies have shown moderate to good antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 10–20 mg/mL .

Anticancer Activity

Benzimidazole derivatives have also been evaluated for their anticancer potential. Studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including leukemia and solid tumors, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

Case Studies

  • Antidiabetic Evaluation : A study focused on a series of benzimidazole derivatives revealed that compound 15o significantly improved oral sucrose tolerance in vivo, comparable to acarbose, a known anti-diabetic agent .
  • Antimicrobial Screening : A screening of benzimidazole derivatives against multiple bacterial strains showed promising results, with certain compounds demonstrating superior activity compared to standard antibiotics like ciprofloxacin and ampicillin .
  • Anticancer Assessment : In vitro evaluations against various cancer cell lines indicated that benzimidazole derivatives could induce apoptosis in cancer cells at low concentrations, suggesting their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cinnamyl-2-(propylsulfonyl)-1H-benzo[d]imidazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves two key steps: (i) formation of the benzimidazole core via condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions, and (ii) alkylation with cinnamyl chloride followed by sulfonylation using propylsulfonyl chloride. Optimization can be achieved by varying reaction temperatures (e.g., 80–120°C for alkylation), solvent systems (e.g., DMF for polar intermediates), and catalysts (e.g., K₂CO₃ for deprotonation). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C NMR spectra for diagnostic signals: the cinnamyl group’s vinyl protons (δ 6.5–7.5 ppm) and sulfonyl group’s SO₂ resonance (δ 3.0–3.5 ppm for propyl chain) .
  • X-ray crystallography : Use SHELX software for structure refinement. For example, SHELXL can resolve torsional angles of the cinnamyl substituent and confirm sulfonyl group geometry. CCDC deposition (e.g., referencing protocols in ) ensures reproducibility.

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Fluorescence-based assays (e.g., EGFR kinase inhibition, referencing protocols in ).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups (NO₂) on the cinnamyl ring to assess electronic effects. Compare with analogs lacking the sulfonyl group (e.g., 1-cinnamyl-1H-benzimidazole) .
  • Biological data correlation : Use regression analysis to link substituent Hammett constants (σ\sigma) with IC₅₀ values (see Table 1 in for analogous benzimidazole SAR).

Q. What strategies resolve contradictions in biological data across studies (e.g., divergent IC₅₀ values in similar assays)?

  • Methodological Answer :

  • Standardize protocols : Ensure consistent cell lines, passage numbers, and assay conditions (e.g., ATP concentration in kinase assays) .
  • Control for solubility : Use DMSO stock solutions ≤0.1% v/v to avoid solvent interference. Validate via HPLC purity checks .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across labs .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR PDB:1M17). Focus on sulfonyl group interactions with catalytic lysine residues .
  • ADMET prediction : Employ SwissADME to optimize logP (target 2–4) and reduce hepatotoxicity risks (e.g., avoiding thiophene substituents) .

Q. What advanced techniques validate the compound’s mechanism of action in cellular pathways?

  • Methodological Answer :

  • Western blotting : Track downstream signaling proteins (e.g., phosphorylated ERK in MAPK pathway) post-treatment .
  • RNA-seq : Identify differentially expressed genes in treated vs. control cells (e.g., apoptosis-related genes like BAX/BCL-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.